2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid
Description
2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid is a benzoic acid derivative substituted at the 2-position with a carbonyl-linked hexahydropyrenyl group. This partially hydrogenated polycyclic aromatic hydrocarbon (PAH) moiety confers unique steric and electronic properties, distinguishing it from simpler benzoic acid analogs.
Properties
Molecular Formula |
C24H20O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(1,2,3,6,7,8-hexahydropyrene-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C24H20O3/c25-23(18-8-1-2-9-19(18)24(26)27)20-13-16-7-3-5-14-11-12-15-6-4-10-17(20)22(15)21(14)16/h1-2,8-9,11-13H,3-7,10H2,(H,26,27) |
InChI Key |
YSCURWUTVHWIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)C(=O)C5=CC=CC=C5C(=O)O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid typically involves the hydrogenation of pyrene to produce hexahydropyrene, followed by its acylation with benzoic acid derivatives. The hydrogenation process can be controlled to yield specific isomers, with the reaction conditions including the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoic acid moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between aromatic hydrocarbons and biological macromolecules. Its structure makes it a useful probe for investigating the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
Potential medical applications include its use as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.
Industry
In the industrial sector, o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related benzoic acid derivatives are analyzed for comparative insights:
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Features a propenoic acid chain with 3,4-dihydroxy substituents on the benzene ring.
- Key Properties: Lower molecular weight (180.16 g/mol), water solubility, and antioxidant activity due to phenolic groups.
- Applications : Widely used in pharmacological research (e.g., anti-inflammatory studies) and as a dietary supplement ingredient .
- Contrast : Unlike the target compound, caffeic acid’s smaller size and hydrophilic nature limit its utility in hydrophobic binding environments.
4-(Methoxycarbonyl)benzoic Acid
- Structure : Substituted at the 4-position with a methoxycarbonyl group.
- Key Properties : Moderate solubility in organic solvents, with a molecular formula of C₉H₈O₄ (based on derivatives in ).
- Applications : Primarily serves as a synthetic intermediate for peptides and HPLC analysis reagents .
- Contrast : The methoxycarbonyl group’s electron-withdrawing effect reduces benzoic acid’s acidity compared to the target compound’s hexahydro-pyrenyl substituent, which may enhance steric hindrance.
2-[2-[1-[3-[[(2-Carboxyphenyl)amino]sulfonyl]phenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]benzoic Acid
- Structure : Contains azo and sulfonamide groups, creating a highly conjugated system.
- Key Properties : Colored compound (likely photoactive) with a molecular weight exceeding 450 g/mol (inferred from structure).
- Applications : Used in agrochemicals and dyes due to its reactive diazenyl group .
- Contrast : The target compound lacks azo functionality but may exhibit fluorescence or PAH-specific binding due to its pyrenyl group.
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Effects : The hexahydro-pyrenyl group in the target compound likely increases lipophilicity and steric bulk compared to caffeic acid or 4-(methoxycarbonyl)benzoic acid, impacting bioavailability and binding affinity in drug design .
- Synthetic Utility : Unlike the azo compound in , the target lacks reactive groups like diazenyl, suggesting stability advantages in storage but reduced photochemical activity .
- Pharmacological Potential: The partial hydrogenation of the pyrenyl group may reduce carcinogenic risks associated with fully aromatic PAHs, aligning with trends in safer PAH-derived pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
